molecular formula C11H17N5O3S2 B2523169 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-55-4

2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2523169
CAS No.: 1105197-55-4
M. Wt: 331.41
InChI Key: LBBHCLBBLGYIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H17N5O3S2 and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : This compound and its derivatives are often synthesized as part of broader research into novel heterocyclic compounds with potential biological activities. For instance, compounds derived from similar chemical structures have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties. These studies involve synthesizing various analogs and assessing their biological activities through in vitro and in vivo models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Evaluation : Research into these compounds often evaluates their efficacy against microbial pathogens and cancer cells. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine have shown inhibitory effects on bacterial growth and certain viral activities. These compounds are characterized by their structural diversity and potential therapeutic applications (Xia, 2015).

Nonionic Surfactant Synthesis : Derivatives of thiadiazole, including those with piperazine and piperidine units, have been synthesized for applications as nonionic surfactants. These compounds are evaluated for their physico-chemical properties, surface activity, and biodegradability, illustrating the versatility of thiadiazole derivatives in industrial applications beyond pharmaceuticals (Abdelmajeid, Amine, & Hassan, 2017).

Insecticidal Properties : Research into thiadiazole derivatives also extends to the development of new insecticides. Studies have shown that certain compounds exhibit potent insecticidal activity against agricultural pests, demonstrating the potential for these chemicals in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antibacterial Agents : The synthesis and evaluation of acetylenic derivatives of substituted 1, 3, 4-thiadiazole for their antibacterial properties highlight the ongoing interest in developing new antimicrobial agents. These studies involve exploring different chemical modifications to enhance the antibacterial efficacy of thiadiazole derivatives (Tamer & Qassir, 2019).

Mechanism of Action

Target of Action

The compound 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been found to have a high affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for new central nervous system drug discovery .

Mode of Action

This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s activity, which can then influence various physiological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and heart rate, and the contraction of smooth muscles . .

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified this compound as a promising lead compound

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. It’s important to handle all compounds with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and methods for its synthesis .

Properties

IUPAC Name

2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3S2/c1-19-6-9(18)15-2-4-16(5-3-15)10-13-14-11(21-10)20-7-8(12)17/h2-7H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBHCLBBLGYIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.